4-(2-aminophenoxy)-N-methylpicolinamide is an organic compound characterized by its unique molecular structure, which includes a picolinamide core substituted with an aminophenoxy group and a methyl group. This compound has gained attention in medicinal chemistry for its potential applications as an antitumor agent and in materials science for its role in synthesizing high-performance polymers.
4-(2-aminophenoxy)-N-methylpicolinamide falls under the category of picolinamide derivatives. It is classified based on its structural features, which include the presence of an amine group, a phenoxy group, and a picolinamide moiety.
The synthesis of 4-(2-aminophenoxy)-N-methylpicolinamide typically involves several steps:
The reaction conditions are crucial for maximizing yield and purity. Typical conditions include controlling temperature, pressure, and the use of catalysts. For instance, heating the reaction mixture under reflux can enhance the reaction rate and product formation .
The molecular structure of 4-(2-aminophenoxy)-N-methylpicolinamide features:
The molecular formula is CHNO, and it has a molecular weight of approximately 216.24 g/mol. The compound's structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which confirm the presence of functional groups and structural integrity .
4-(2-aminophenoxy)-N-methylpicolinamide can participate in various chemical reactions:
Reagents used in these reactions include:
The mechanism of action for 4-(2-aminophenoxy)-N-methylpicolinamide involves several biochemical interactions:
Preliminary studies suggest that these interactions could lead to significant biological effects, particularly in cancer cell lines .
In vitro studies have demonstrated that this compound exhibits cytotoxicity against several tumor cell lines, indicating its potential as an antitumor agent .
4-(2-aminophenoxy)-N-methylpicolinamide has several significant applications:
This compound exemplifies the intersection of organic chemistry and medicinal applications, highlighting its importance in ongoing scientific research.
The antitumor efficacy of 4-(2-aminophenoxy)-N-methylpicolinamide derivatives stems from their dual modulation of angiogenesis and apoptotic pathways, representing a multifaceted approach to cancer control. These compounds exert profound effects on the tumor microenvironment by disrupting vascular endothelial growth factor receptor (VEGFR) signaling cascades, thereby inhibiting the formation of new tumor vasculature essential for nutrient delivery and metastatic spread. Research demonstrates that optimized derivatives significantly suppress microvessel density in preclinical models, effectively "starving" tumors of their blood supply .
Concurrently, these compounds directly trigger tumor cell death through intrinsic apoptosis induction. Structural analogs like compound 5q (containing a meta-trifluoromethylphenyl group) demonstrated remarkable in vivo efficacy in colon carcinoma models, achieving tumor suppression rates of 70-90% in mice. Histological analysis confirmed extensive areas of apoptosis and necrosis within treated tumors, with evidence showing activation of caspase cascades and mitochondrial membrane destabilization. This dual mechanism—simultaneously targeting endothelial cells in the tumor vasculature and cancer cells themselves—creates a synergistic therapeutic effect that overcomes limitations of single-pathway inhibitors. The compound's ability to prolong survival in tumor-burdened animal models underscores its translational potential for cancers dependent on angiogenesis and evasive of apoptosis [4].
Table 1: In Vivo Antitumor Efficacy of Representative 4-(2-Aminophenoxy)-N-methylpicolinamide Derivative (5q)
Model System | Dosage | Key Findings | Suppression Rate |
---|---|---|---|
Colon Carcinoma (CT26) in Balb/c mice | 75 mg/kg (oral, once daily) | Significant tumor volume reduction vs. control (p<0.05); Histological evidence of apoptosis/necrosis | 70-90% |
HepG2 Xenograft | 50 mg/kg | Reduced microvessel density; Tumor necrosis | 65% |
HCT116 Xenograft | 50 mg/kg | Prolonged survival; Delayed progression | 80% |
4-(2-Aminophenoxy)-N-methylpicolinamide exhibits deliberate structural mimicry of established kinase inhibitors, particularly sorafenib (Nexavar®) and regorafenib (Stivarga®). The conserved diaryl ether linkage connecting the picolinamide pharmacophore to an aniline-containing moiety mirrors sorafenib's critical 4-(4-aminophenoxy)-N-methylpicolinamide core. This strategic design preserves essential binding interactions within the ATP-binding cleft of kinases like VEGFR-2, PDGFR-β, and Raf [3] [6].
Subtle modifications significantly influence potency and spectrum. Introducing fluorine at the ortho-position of the aniline ring (yielding 4-(2-amino-3-fluorophenoxy)-N-methylpicolinamide) generates the regorafenib scaffold, enhancing kinase affinity and altering pharmacokinetic profiles. Synthesis routes highlight this analogy: intermediates for sorafenib (4-(4-aminophenoxy)-N-methylpicolinamide, CAS 284462-37-9) and regorafenib (4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide, CAS 1153328-25-6) are synthesized via convergent pathways involving aromatic nucleophilic substitution between 4-chloro-N-methylpicolinamide and appropriately substituted aminophenols [3] [8] [10].
Despite structural parallels, key differences exist in biological performance. Sorafenib sulfonylurea analogs replacing the urea with a sulfonylurea group (e.g., 6c, 6f) showed moderate cytotoxicity (IC~50~ 16.54-63.92 μM across A549, Hela, MCF-7, PC-3 lines) but reduced potency compared to sorafenib (IC~50~ 4.21-11.05 μM). This confirms the urea's critical role while demonstrating the scaffold's tolerance for bioisosteric modifications aimed at improving solubility or overcoming resistance [6].
Table 2: Structural and Biological Comparison with Approved Kinase Inhibitors
Compound | Core Structure | Key Kinase Targets | Representative IC₅₀ (μM) | Distinctive Features |
---|---|---|---|---|
4-(2-aminophenoxy)-N-methylpicolinamide | 2-aminophenoxy linker | VEGFR-2, c-Met (moderate) | Variable (see derivatives) | Versatile scaffold for optimization |
Sorafenib (Nexavar®) | 4-aminophenoxy linker (CAS 284462-37-9) | VEGFR-2/3, PDGFR-β, Raf | 4.21 (PC-3) - 11.05 (HepG2) | First-line renal/hepatic carcinoma |
Regorafenib (Stivarga®) | 4-amino-3-fluorophenoxy linker (CAS 1153328-25-6) | VEGFR 1-3, TIE2, KIT, RET | ~0.1-0.5 (multiple kinases) | Fluorine enhances potency & half-life |
Sulfonylurea Analog 6f | Sulfonylurea replacing diarylurea | VEGFR-2 (46.6% inhib. @10μM) | 16.54 (MCF-7) - 63.92 (Hela) | Improved solubility; Moderate activity |
The enduring medicinal chemistry value of 4-(2-aminophenoxy)-N-methylpicolinamide lies in its role as a privileged scaffold facilitating multi-kinase inhibition. Systematic structural exploration reveals three key optimization vectors: 1) Heterocycle variation: Replacing the central pyridine with 1H-pyrrolo[2,3-b]pyridine (e.g., compounds 15a-i) yielded nanomolar-range cytotoxicity against A549, PC-3, and MCF-7 lines while enhancing c-Met kinase inhibition (IC~50~ = 0.69 μM for most potent analogs). This demonstrates tolerance for bicyclic bioisosteres that modulate kinase selectivity profiles [4].
2) Linker optimization: Strategic introduction of fluorine adjacent to the aminophenoxy oxygen (mimicking regorafenib's successful design) significantly boosted activity. Fluorinated derivatives consistently outperformed non-fluorinated counterparts in cellular assays, attributed to enhanced membrane permeability, metabolic stability, and optimized hydrogen-bonding interactions within kinase domains [4] [6].
3) Electron-withdrawing group (EWG) decoration: Meta-substitutions on the terminal aryl ring, particularly lipophilic EWGs like trifluoromethyl (-CF~3~), dramatically increased potency. Compound 5q (meta-CF~3~ substitution) exhibited IC~50~ values of 6.6 μM (HepG2) and 5.3 μM (HCT116) – surpassing reference compounds in specific models. The trifluoromethyl group enhances binding through hydrophobic interactions and moderate electron withdrawal, stabilizing ligand-receptor complexes .
These structure-activity relationship (SAR) insights solidify the scaffold's status as a versatile molecular platform. Its capacity to accommodate diverse modifications while retaining core binding elements enables rational design of inhibitors targeting resistance-prone kinases. Current research focuses on hybrid molecules combining this scaffold with allosteric kinase binding motifs or proteolysis-targeting chimeras (PROTACs) to address evolving clinical challenges in oncology [4] [5] [6].
Table 3: Structure-Activity Relationship Insights for Scaffold Optimization
Modification Vector | Example Structural Change | Biological Consequence | Key Improved Compounds |
---|---|---|---|
Heterocycle Replacement | Pyridine → 1H-pyrrolo[2,3-b]pyridine | Enhanced c-Met inhibition (IC~50~ ~0.69 μM); Nanomolar cytotoxicity | 15a-i series |
Halogen Introduction | Ortho/meta-Fluorine on phenyl ring | Increased membrane permeability; Metabolic stability; Target affinity | Fluorinated analogs of 15 |
EWG Substitution | meta-Trifluoromethylphenyl group | Superior antiproliferative activity (IC~50~ 5.3-6.6 μM); Broad-spectrum inhibition | 5q |
Linker Isosterism | Urea → Sulfonylurea | Moderate VEGFR-2 inhibition (46.6% @10μM); Improved solubility | 6c, 6f |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0